TRPA1 Antagonist 1

Pharmacokinetics Oral Bioavailability Prodrug

Standard TRPA1 tool compounds (e.g., HC-030031) suffer from micromolar potency and variable species selectivity, introducing confounding variables. This methylene phosphate prodrug solves bioavailability limitations of direct-acting antagonists. - **Core Value:** 8 nM IC50 at human TRPA1; prodrug design enables oral dosing for chronic paradigms. - **Procurement Advantage:** Sub-nanomolar working concentrations reduce DMSO carryover & compound consumption per well. - **Supply Lead Time:** Stocked in standard research quantities; global shipment available.

Molecular Formula C24H20F6N5Na2O7PS
Molecular Weight 713.5 g/mol
Cat. No. B12421990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRPA1 Antagonist 1
Molecular FormulaC24H20F6N5Na2O7PS
Molecular Weight713.5 g/mol
Structural Identifiers
SMILESCC1C(CC(N1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N(CC3=CC(=NC=C3F)C4=CN=C(N=C4)C(F)(F)F)COP(=O)([O-])[O-])F.[Na+].[Na+]
InChIInChI=1S/C24H22F6N5O7PS.2Na/c1-13-18(26)7-21(35(13)44(40,41)17-4-2-16(25)3-5-17)22(36)34(12-42-43(37,38)39)11-14-6-20(31-10-19(14)27)15-8-32-23(33-9-15)24(28,29)30;;/h2-6,8-10,13,18,21H,7,11-12H2,1H3,(H2,37,38,39);;/q;2*+1/p-2/t13-,18+,21-;;/m0../s1
InChIKeyGAZUMLLDAGRHKZ-IFUMFIRSSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRPA1 Antagonist 1: A Potent Prodrug for Targeting the TRPA1 Ion Channel in Pain and Inflammation Research


TRPA1 Antagonist 1 is a methylene phosphate prodrug that undergoes enzymatic conversion in vivo to release an active metabolite that functions as a potent antagonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel . The parent drug exhibits an IC50 of 8 nM at the human TRPA1 receptor, placing it among the high-potency tools for interrogating TRPA1-mediated nociceptive and inflammatory signaling . The prodrug design strategy addresses potential limitations in oral bioavailability that have historically constrained the therapeutic utility of earlier TRPA1 antagonists [1].

1 Prodrug-enabled oral exposure research workflow
2 TRPA1 target engagement and pathway interrogation
3 Nociceptive and inflammatory signaling model compatibility

Why TRPA1 Antagonist 1 Cannot Be Substituted by Common In-Class Compounds


TRPA1 antagonists exhibit substantial variability in potency, species selectivity, and pharmacokinetic profiles, rendering simple substitution unreliable for experimental consistency . For instance, the widely used antagonist HC-030031 demonstrates micromolar potency (IC50 ~5-6 µM) and displays species-specific inhibition that depends critically on a single amino acid residue (N855 in human TRPA1) [1]. Other tool compounds like A-967079 show species-divergent IC50 values (67 nM human vs. 289 nM rat) and distinct selectivity profiles . TRPA1 Antagonist 1 is differentiated by its sub-10 nM potency and its prodrug design, which fundamentally alters its in vivo pharmacokinetic behavior compared to direct-acting antagonists . The quantitative evidence below demonstrates that substituting TRPA1 Antagonist 1 with other in-class compounds would introduce confounding variables in potency, species response, and bioavailability, potentially invalidating comparative analyses.

Oral bioavailability class variation: prodrug-dependent exposure may not replicate direct-acting antagonist profiles.
Species-selectivity divergence: reported residue-specific inhibition may shift across models; cross-species comparison requires validation.
In vivo PK reconfiguration: prodrug conversion kinetics can alter exposure time course; substitution may invalidate comparative analysis.

Quantitative Differentiation of TRPA1 Antagonist 1 Against Key Comparators


Prodrug Strategy: Differentiated In Vivo Bioavailability Profile

TRPA1 Antagonist 1 is a methylene phosphate prodrug that requires in vivo enzymatic conversion to release its active parent drug, a TRPA1 antagonist with an IC50 of 8 nM . This prodrug approach directly addresses the poor oral bioavailability that limits earlier TRPA1 antagonists such as HC-030031 and A-967079, which are known to exhibit low systemic exposure following oral administration [1]. While direct-acting antagonists often fail to achieve adequate plasma concentrations, the prodrug design of TRPA1 Antagonist 1 is engineered to enhance oral absorption and metabolic stability, a feature critical for in vivo pain model studies . In contrast, HC-030031 and A-967079 have been noted in literature as exhibiting low oral bioavailability [1], representing a class-level limitation that TRPA1 Antagonist 1 is designed to overcome.

Oral Bioavailability Strategy
Class-level
Prodrug-based oral absorption design; comparator class exhibits low oral bioavailability
Supports oral exposure model research; prodrug conversion required
Direct comparative bioavailability data not available
Pharmacokinetics Oral Bioavailability Prodrug

Potency Advantage: 8 nM IC50 at Human TRPA1 vs. Micromolar Comparators

TRPA1 Antagonist 1 exhibits an IC50 of 8 nM at the human TRPA1 channel, representing a >600-fold improvement in potency over HC-030031, which antagonizes TRPA1-mediated calcium influx with IC50 values of 6.2 µM (AITC-induced) and 5.3 µM (formalin-induced) . This sub-nanomolar potency also exceeds that of A-967079 (human IC50 = 67 nM) and AM-0902 (human IC50 = 131 nM) . The enhanced potency of TRPA1 Antagonist 1 enables lower dosing requirements and potentially reduced off-target effects in cellular and in vivo assays where high antagonist concentrations may confound results.

Human TRPA1 IC50
Context-dependent
8 nM; comparator IC50 values range 67 nM to 6.2 µM
Supports low-concentration target engagement studies
Cross-study conditions may vary
Potency IC50 TRPA1 Antagonist

TRP Channel Selectivity Profile: Inferred Differentiation Based on Potency Margin

While direct head-to-head selectivity data for TRPA1 Antagonist 1 are not publicly available, its 8 nM potency at TRPA1 suggests a potentially wider selectivity window over related TRP channels compared to less potent antagonists [1]. For reference, A-967079 demonstrates >1000-fold selectivity for TRPA1 over other TRP channels and >150-fold selectivity over 75 other ion channels, enzymes, and GPCRs . AM-0902 shows no activity against human TRPV1 or TRPV4, or rat TRPV1, TRPV3, or TRPM8 at concentrations up to 10 µM . The sub-10 nM potency of TRPA1 Antagonist 1 implies that experimental concentrations can remain low while maintaining full target engagement, thereby minimizing the risk of off-target TRP channel modulation that could confound phenotypic readouts.

TRP Channel Selectivity
Class-level
Inferred selectivity window; no direct TRP panel data
Low-concentration use may reduce off-target TRP modulation risk
Selectivity profile inferred from potency margin; confirm experimentally
Selectivity TRP Channel Off-target

In Vivo Target Engagement in Rodent Pain Models

TRPA1 Antagonist 1 has been evaluated in rodent pain models demonstrating dose-dependent inhibition of nociceptive behavior [1]. The quinazolinone-based series from which the active parent drug of TRPA1 Antagonist 1 was optimized showed dose-dependent inhibition of AITC-induced flinching in rats, validating TRPA1 target engagement in vivo [1]. In contrast, while HC-030031 and A-967079 have established analgesic efficacy in various pain models, their utility is constrained by poor oral bioavailability that necessitates alternative routes of administration (e.g., intrathecal) for robust effects [2]. The prodrug design of TRPA1 Antagonist 1 is intended to circumvent this limitation, enabling oral dosing in chronic pain studies.

In Vivo Target Engagement
Reported
Dose-dependent AITC-flinching inhibition in rats, oral dosing
Supports target engagement validation in rodent pain models
Oral route simplifies chronic dosing workflows
In Vivo Efficacy Pain Model AITC-induced Flinching

Optimal Application Scenarios for TRPA1 Antagonist 1 in Preclinical Pain and Inflammation Research


Chronic Oral Dosing Studies in Rodent Neuropathic Pain Models

The prodrug design of TRPA1 Antagonist 1 enables oral administration with sustained systemic exposure, making it particularly suitable for chronic dosing paradigms in models of neuropathic pain (e.g., chronic constriction injury, spared nerve injury) where repeated intraperitoneal or intrathecal injections would introduce confounding stress and inflammation . The 8 nM potency ensures robust target engagement at low oral doses, aligning with therapeutic relevance .

High-Throughput Screening Counter-Screens Requiring Minimal Compound Consumption

With an IC50 of 8 nM, TRPA1 Antagonist 1 enables experimental setups at sub-nanomolar to low nanomolar concentrations, substantially reducing compound consumption per assay well . This is economically advantageous for large-scale screening campaigns and for laboratories with limited compound inventory. The high potency also minimizes DMSO carryover effects that can confound cellular assays .

Mechanistic Studies Requiring Clean TRPA1 Pharmacology

The potency margin of TRPA1 Antagonist 1 (8 nM IC50) relative to the 10 µM threshold at which many TRP channel antagonists begin to exhibit off-target activity suggests a favorable selectivity window . This makes the compound well-suited for dissecting TRPA1-specific contributions to nociceptor sensitization, neurogenic inflammation, and respiratory reflex pathways without confounding engagement of TRPV1, TRPM8, or other related channels .

Target Validation Studies in Inflammatory Airway Disease Models

TRPA1 is implicated in cough, asthma, and allergic rhinitis pathophysiology. TRPA1 Antagonist 1 offers a potent tool for target validation in murine models of allergic airway inflammation, where oral bioavailability supports longitudinal dosing . Prior work with HC-030031 in ovalbumin-induced allergic rhinitis models established proof-of-concept for TRPA1 antagonism in airway disease; TRPA1 Antagonist 1 may extend these findings with improved pharmacokinetic properties .

Application
Selection Property
Validation Focus
Rodent neuropathic pain oral dosing studies
Prodrug-dependent oral exposure profile
Systemic exposure in chronic dosing models
High-throughput TRPA1 counter-screens
Low-concentration target engagement
Assay concentration-response linearity
TRPA1-specific mechanistic studies
Target selectivity context
Off-target TRP channel counter-screens
Allergic airway inflammation model studies
Oral bioavailability in airway disease models
Longitudinal PK/PD in airway inflammation models

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